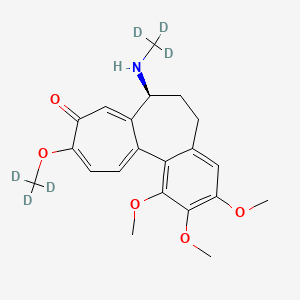

Demecolcine-d6

Descripción general

Descripción

Demecolcine-d6 is an isotopically labeled antimitotic agent . It disrupts microtubules by preventing tubulin polymerization . It also stimulates the intrinsic GTPase activity of tubulin and induces apoptosis in several normal and tumor cell lines .

Molecular Structure Analysis

The molecular weight of this compound is 377.46 and its molecular formula is C21H19D6NO5 . The structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis

This compound disrupts microtubules by preventing tubulin polymerization . It stimulates the intrinsic GTPase activity of tubulin .Physical and Chemical Properties Analysis

The molecular weight of this compound is 377.46 and its molecular formula is C21H19D6NO5 .Aplicaciones Científicas De Investigación

Oocyte Enucleation and Embryo Development : Demecolcine treatment in oocytes induces the formation of a membrane protrusion containing condensed maternal chromosomes. This makes it easier to remove these chromosomes before somatic cell nuclear transfer (SCNT), crucial for cloning. In pigs, for instance, demecolcine-assisted enucleation increases the developmental potential of embryos generated from these oocytes compared to those from mechanically enucleated oocytes (Suo Li et al., 2014).

Effect on Microtubule Kinetics : Demecolcine, a microtubule-depolymerizing agent, impacts microtubule kinetics in various species. For example, in bovine oocytes, it leads to increased rates of enucleation and protrusion formation, essential for successful embryo development after nuclear transfer (N. Z. Saraiva et al., 2009).

Improvement of Somatic Cell Nuclear Transfer (SCNT) Embryos : Postactivation treatment with demecolcine in combination with other compounds like 6-dimethylaminopurine (6-DMAP) enhances the in vitro and in vivo developmental competence of SCNT embryos in pigs. This suggests that demecolcine affects nuclear remodeling and maturation promoting factor (MPF) activity (Joohyeong Lee et al., 2018).

Role in Mouse Oocyte Enucleation : Studies on mouse oocytes show that timely exposure to demecolcine can produce developmentally competent cytoplasts for animal cloning. The treatment disrupts spindle microtubules and affects the extent of second polar body extrusion (E. Ibáñez et al., 2003).

Effects on Gene Expression and Protein Levels in Bovine Oocytes : Demecolcine treatment in bovine oocytes affects gene expression levels, such as up-regulating the maternal c-mos gene. It also enhances the protein level of mitogen-activated protein kinase 1 (MAPK1), which plays a role in oocyte development (Yan Gao et al., 2014).

Mecanismo De Acción

Target of Action

Demecolcine-d6, also known as Colcemid-d6, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound acts as a microtubule-depolymerizing drug , similar to vinblastine . It operates through two distinct mechanisms. At very low concentrations, it binds to the plus end of the microtubule, suppressing microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule dynamics within the cell . By binding to the plus end of the microtubule, it suppresses microtubule dynamics, affecting cell migration . At higher concentrations, it promotes microtubule detachment, leading to their depolymerization . This disruption of microtubule dynamics can lead to cell cycle arrest, particularly at the metaphase stage of mitosis .

Pharmacokinetics

It is known that the compound is less toxic than its natural alkaloid counterpart, colchicine

Result of Action

The primary result of this compound action is the disruption of microtubule dynamics , leading to cell cycle arrest . This can be particularly useful in scientific research, for example, in the study of mitosis in cells . It has also been found to induce apoptosis in several normal and tumor cell lines .

Safety and Hazards

Direcciones Futuras

Demecolcine-d6 is used for scientific research in cells . It has been used mostly for the study of mitosis in cells . Its inhibition of microtubules causes aneuploidy in mitotic cells where the microtubules fall apart or are suppressed before they can complete their function of pulling chromosomes into the daughter cell . Depending on the dose, this compound has also been found to cause DNA fragmentation of chromosomes in micronuclei when nondisjunction occurs .

Análisis Bioquímico

Biochemical Properties

Demecolcine-d6 plays a crucial role in biochemical reactions by disrupting microtubule formation. It interacts with tubulin, a protein that polymerizes to form microtubules, by binding to its colchicine-binding site. This interaction prevents tubulin polymerization, thereby inhibiting the formation of microtubules. The compound also stimulates the intrinsic GTPase activity of tubulin, leading to the destabilization of microtubules . Additionally, this compound induces apoptosis in several normal and tumor cell lines by interfering with the mitotic spindle formation .

Cellular Effects

This compound affects various types of cells by disrupting their normal cellular processes. In dividing cells, it inhibits mitosis by preventing the formation of the mitotic spindle, a structure necessary for chromosome segregation. This leads to cell cycle arrest at the metaphase stage. The compound also influences cell signaling pathways by altering the dynamics of microtubules, which are involved in intracellular transport and signal transduction. Furthermore, this compound affects gene expression by inducing stress responses and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the colchicine-binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. The compound also enhances the GTPase activity of tubulin, which further destabilizes microtubules. These actions result in the disruption of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, this compound may interact with other proteins involved in microtubule dynamics and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other biomolecules. Long-term exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cultured cells. In in vitro studies, the compound’s effects are often observed within hours of treatment, while in vivo studies may show effects over several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit cell division without causing significant toxicity. At higher doses, this compound can induce toxic effects, including severe disruption of normal cellular functions and increased apoptosis. Threshold effects are observed where a minimal effective dose is required to achieve the desired inhibition of cell division .

Metabolic Pathways

This compound is involved in metabolic pathways related to microtubule dynamics. It interacts with enzymes and cofactors that regulate tubulin polymerization and depolymerization. The compound can affect metabolic flux by altering the balance between polymerized and depolymerized tubulin. This disruption can lead to changes in metabolite levels and cellular energy status .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on microtubules and cell division. The localization and accumulation of this compound can influence its activity and effectiveness in disrupting microtubule dynamics .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with tubulin to disrupt microtubule formation. The compound may also be found in the nucleus, where it can affect mitotic spindle formation during cell division. Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its activity and function .

Propiedades

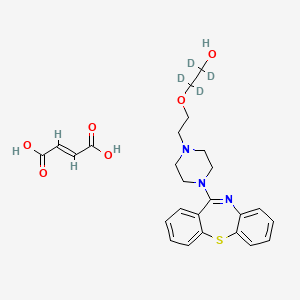

IUPAC Name |

(7S)-1,2,3-trimethoxy-10-(trideuteriomethoxy)-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPGOLRFBJNIW-AHQJRMJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.